An In-Depth Technical Guide to 1,3-Dilinolein: Chemical Structure, Properties, and Biological Significance
An In-Depth Technical Guide to 1,3-Dilinolein: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilinolein, a member of the diacylglycerol (DAG) family, is a significant lipid molecule comprised of a glycerol (B35011) backbone with linoleic acid moieties esterified at the sn-1 and sn-3 positions.[1] As with other diacylglycerols, 1,3-dilinolein plays a crucial role in cellular signaling, primarily as a second messenger. Its biological functions are intrinsically linked to its physicochemical properties, which dictate its behavior in cellular membranes and its interaction with various enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological roles of 1,3-Dilinolein, with a focus on detailed experimental protocols for its analysis and characterization.
Chemical Structure and Identification
1,3-Dilinolein is systematically named [2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate.[1] It is also commonly referred to as 1,3-dilinoleoylglycerol.[1] The presence of two linoleic acid chains, which are polyunsaturated fatty acids, confers a bent conformation to the molecule and influences its physical state and biological activity.
Table 1: Chemical Identifiers for 1,3-Dilinolein
| Identifier | Value |
| IUPAC Name | [2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate[1] |
| CAS Number | 15818-46-9[1][2][3] |
| Molecular Formula | C₃₉H₆₈O₅[1][3] |
| Molecular Weight | 616.95 g/mol [4][5] |
| Canonical SMILES | CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC[1] |
| InChI | InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-[3] |
| InChIKey | LYPGMYIQHDZFFD-MAZCIEHSSA-N[1] |
Physicochemical Properties
The physicochemical properties of 1,3-Dilinolein are crucial for its function as a signaling molecule within the lipid bilayer of cell membranes. While some experimentally determined values are available, others are predicted based on its structure.
Table 2: Physicochemical Properties of 1,3-Dilinolein
| Property | Value | Notes |
| Physical State | Liquid at room temperature[3] | Described as a yellow oil.[4][6] |
| Boiling Point | 677.1 ± 50.0 °C | Predicted value.[4] |
| Melting Point | Not precisely defined | As a mixture of glycerides, it softens gradually rather than having a sharp melting point.[7] |
| Density | 0.946 ± 0.06 g/cm³ | Predicted value.[4] |
| Solubility | Soluble in ethanol (B145695), dimethylformamide (DMF), dichloromethane, and ethyl acetate.[8][9] Slightly soluble in chloroform (B151607) and methanol.[4] Sparingly soluble in aqueous buffers.[9] | For aqueous solutions, it is recommended to first dissolve in an organic solvent like ethanol and then dilute.[9] |
| pKa | 12.63 ± 0.20 | Predicted value.[4] |
Biological Significance and Signaling Pathways
Diacylglycerols, including 1,3-Dilinolein, are critical second messengers in a variety of cellular signaling cascades. The most well-characterized role of DAGs is the activation of Protein Kinase C (PKC).
Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway
The canonical DAG-PKC signaling pathway is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C (PLC). This enzymatic reaction generates two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol. While IP₃ diffuses into the cytosol to trigger the release of intracellular calcium, DAG remains within the cell membrane.
DAG acts as a membrane-bound anchor for PKC. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that, in conjunction with calcium (for conventional PKCs) and phosphatidylserine (B164497), leads to the activation of the kinase.[10] Activated PKC then phosphorylates a multitude of downstream target proteins, thereby regulating a wide array of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.
Experimental Protocols
Accurate characterization and quantification of 1,3-Dilinolein are essential for understanding its biological roles. The following section provides detailed methodologies for key experiments.
Protocol 1: Determination of Melting Point for Fats and Oils
This protocol is adapted for lipids like 1,3-Dilinolein that do not exhibit a sharp melting point.[7]
Materials:
-
Melting point capillary tubes (open at both ends)
-
Calibrated thermometer (0.2°C subdivisions)
-
Beaker with a side-tube for heating
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Ice
Procedure:
-
Melt the 1,3-Dilinolein sample and filter to remove impurities and moisture.
-
Insert a clean capillary tube into the molten sample to draw a column of approximately 10 mm.
-
Immediately chill the sample in the tube by placing the end against ice until the lipid solidifies.
-
Store the capillary tube in a refrigerator (4-10°C) for at least one hour.
-
Attach the capillary tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer in a beaker of water (initially at ~10°C) so that the bottom of the sample is about 30 mm below the water surface.
-
Gently heat the water, raising the temperature at a rate of approximately 2°C/min until it reaches 25°C, then reduce the heating rate to 0.5°C/min.
-
Record the temperature at which the column of solidified 1,3-Dilinolein begins to rise in the capillary tube. This is considered the melting point.
-
Perform the determination in duplicate; the results should not differ by more than 0.5°C.
Protocol 2: Analysis of 1,3-Dilinolein by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the separation and quantification of 1,3-Dilinolein.[11][12]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
1,3-Dilinolein standard
-
Solvent for sample preparation (e.g., chloroform/methanol 2:1, v/v)
Procedure:
-
Sample Preparation: Dissolve the lipid extract or 1,3-Dilinolein standard in the sample preparation solvent. Filter the solution through a 0.45 µm PTFE syringe filter.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the prepared sample and standards into the HPLC system. Identify the 1,3-Dilinolein peak based on the retention time of the standard. Quantify the amount of 1,3-Dilinolein by comparing the peak area of the sample to a standard curve.
Protocol 3: Mass Spectrometry Analysis of 1,3-Dilinolein
This protocol outlines a general approach for the analysis of 1,3-Dilinolein using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ammonium acetate
Procedure:
-
Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Folch or Bligh-Dyer procedure. Dry the lipid extract under a stream of nitrogen.
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).
-
LC-MS/MS Conditions:
-
LC Separation: Use a suitable reversed-phase or normal-phase column for lipid separation.
-
Ionization: Positive ion mode ESI is typically used. The formation of an ammoniated adduct ([M+NH₄]⁺) is common for triacylglycerols and diacylglycerols.
-
MS/MS Analysis: Select the precursor ion corresponding to the [M+NH₄]⁺ of 1,3-Dilinolein for collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the fragmentation pattern. The neutral loss of a linoleic acid moiety is a characteristic fragmentation for 1,3-Dilinolein.
Conclusion
1,3-Dilinolein is a key diacylglycerol with important functions in cellular signaling. Its chemical structure and physicochemical properties are fundamental to its biological activity. The experimental protocols provided in this guide offer a robust framework for the detailed investigation of 1,3-Dilinolein in various research and development settings. A thorough understanding of its properties and signaling pathways is crucial for elucidating its role in health and disease, and for the potential development of novel therapeutic interventions.
References
- 1. 1,3-Dilinolein | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. 1,3-Dilinolein | CymitQuimica [cymitquimica.com]
- 4. 1,3-DILINOLEIN CAS#: 15818-46-9 [chemicalbook.com]
- 5. 1,3-DILINOLEIN | 15818-46-9 [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. labsolu.ca [labsolu.ca]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
